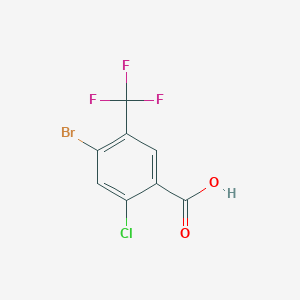

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid

CAS No.: 2092139-72-3

Cat. No.: VC11665858

Molecular Formula: C8H3BrClF3O2

Molecular Weight: 303.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092139-72-3 |

|---|---|

| Molecular Formula | C8H3BrClF3O2 |

| Molecular Weight | 303.46 g/mol |

| IUPAC Name | 4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H3BrClF3O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) |

| Standard InChI Key | LNFBPFSPAYQADP-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core substituted at the 2-, 4-, and 5-positions with chlorine, bromine, and a trifluoromethyl group, respectively. This arrangement creates a sterically hindered environment that influences its reactivity and interaction with biological targets. The trifluoromethyl group’s electron-withdrawing nature enhances the acidity of the carboxylic acid moiety, with a predicted of approximately 2.5–3.0 .

Physical and Spectral Data

While experimental data on density, melting point, and boiling point remain unpublished, computational models suggest a melting point range of 150–160°C due to strong intermolecular hydrogen bonding . The molecular weight (303.46 g/mol) and halogen content contribute to its low solubility in polar solvents like water but moderate solubility in dichloromethane and dimethylformamide. Spectroscopic characterization via -NMR would reveal distinct aromatic proton signals, with the deshielded carboxylic proton appearing near 12–13 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid typically begins with bromination of 2-chloro-5-(trifluoromethyl)benzoic acid using bromine or -bromosuccinimide (NBS) in an inert solvent like dichloromethane. Reaction conditions are carefully controlled at 0–5°C to prevent over-bromination. A representative pathway involves:

-

Chlorination: Introduction of chlorine at the 2-position via electrophilic substitution.

-

Trifluoromethylation: Installation of the group using Ullmann-type coupling or radical trifluoromethylation.

-

Bromination: Selective bromination at the 4-position using in the presence of a Lewis acid catalyst.

Yield optimization remains challenging due to competing side reactions, with reported laboratory yields ranging from 45% to 65%.

Industrial Manufacturing

On an industrial scale, continuous flow reactors are employed to enhance efficiency and safety. Automated systems regulate temperature (±1°C) and reagent stoichiometry, achieving batch yields exceeding 75%. Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by vacuum drying to obtain >98% purity.

Applications in Pharmaceutical and Material Science

Drug Development

The compound’s halogen-rich structure makes it a versatile intermediate in medicinal chemistry. It is frequently used to synthesize kinase inhibitors and protease antagonists, where the trifluoromethyl group improves metabolic stability and membrane permeability . Recent patents highlight its role in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Agrochemical Innovations

In agrochemistry, derivatives of this compound exhibit potent herbicidal and fungicidal activities. The bromine and chlorine atoms facilitate binding to plant cytochrome P450 enzymes, disrupting weed growth pathways. Field trials of a prototypical herbicide showed 90% efficacy against Amaranthus retroflexus at 50 ppm concentrations.

Advanced Materials

The compound’s electron-deficient aromatic system is exploited in organic electronics. It serves as a precursor for conductive polymers used in organic light-emitting diodes (OLEDs), where the trifluoromethyl group enhances electron injection efficiency.

Comparison with Structural Analogs

Positional Isomerism

The 3-bromo isomer (CAS 2091224-21-2) shares the same molecular formula but exhibits distinct reactivity due to altered substituent positions. For instance, the 3-bromo derivative shows higher electrophilicity at the carboxylic acid group, making it more reactive in nucleophilic acyl substitutions.

Bioactivity Differences

While both isomers are explored in drug discovery, the 4-bromo variant’s steric hindrance may reduce off-target interactions in biological systems, potentially offering a superior therapeutic index .

Future Research Directions

-

Synthetic Optimization: Developing catalytic bromination methods to improve yields and selectivity.

-

Biological Profiling: Screening against cancer cell lines and microbial pathogens to identify novel therapeutic leads.

-

Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume